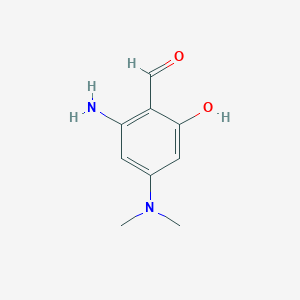![molecular formula C18H16N4O B12550199 3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide CAS No. 821784-34-3](/img/structure/B12550199.png)
3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide is a complex organic compound that features a benzamide core linked to a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the coupling of a pyridine derivative with a benzamide precursor under specific conditions. The reaction often requires the use of catalysts and reagents such as palladium on carbon (Pd/C) and hydrogen gas for hydrogenation steps, or iodine (I2) and tert-butyl hydroperoxide (TBHP) for oxidative coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival .
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
N-(pyridin-2-yl)amides: Compounds with similar structural features and biological activities.
Uniqueness
What sets 3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide apart is its specific substitution pattern and the presence of both benzamide and pyridine moieties, which may confer unique binding properties and biological activities.
Propiedades
Número CAS |
821784-34-3 |
|---|---|
Fórmula molecular |
C18H16N4O |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
3-[5-(pyridin-3-ylmethylamino)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C18H16N4O/c19-18(23)15-5-1-4-14(7-15)16-8-17(12-21-11-16)22-10-13-3-2-6-20-9-13/h1-9,11-12,22H,10H2,(H2,19,23) |
Clave InChI |
AVQNDKQSGPZEON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


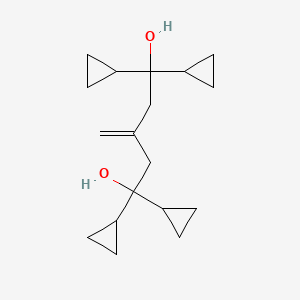
![Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane](/img/structure/B12550130.png)
![4-[2-(4-Methylphenyl)ethenyl]benzaldehyde](/img/structure/B12550138.png)

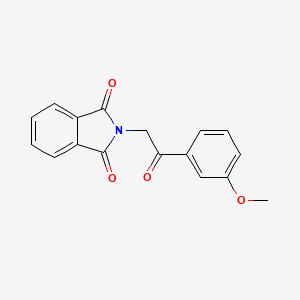

![5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12550163.png)

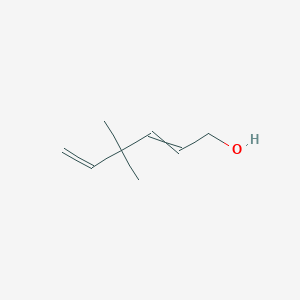
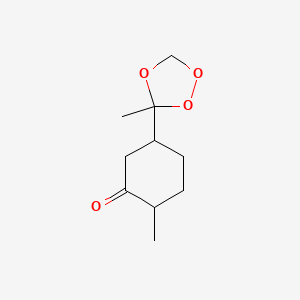
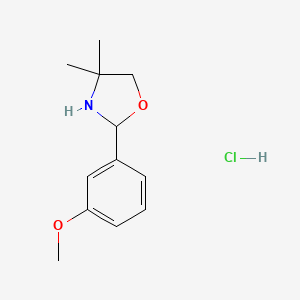
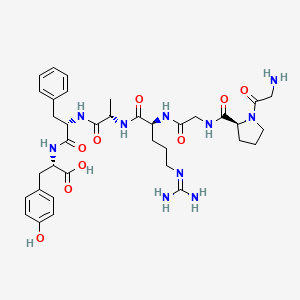
![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro-](/img/structure/B12550211.png)
